molecular formula C20H42Se B14646873 Decane, 1,1'-selenobis- CAS No. 52056-05-0

Decane, 1,1'-selenobis-

Cat. No.: B14646873
CAS No.: 52056-05-0
M. Wt: 361.5 g/mol
InChI Key: PUUGAKFYGKUBSN-UHFFFAOYSA-N
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Description

Decane, 1,1’-selenobis-: is an organic compound that features a selenium atom bonded to two decane chains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decane, 1,1’-selenobis- typically involves the reaction of decane with selenium reagents under controlled conditions. One common method is the reaction of decane with sodium selenate in the presence of a reducing agent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation of the selenium.

Industrial Production Methods: Industrial production of Decane, 1,1’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the careful handling of selenium compounds and the use of industrial reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Method 1: Reduction of Elemental Selenium

  • Reagents : Elemental selenium (Se⁰), sodium borohydride (NaBH₄), or rongalite (sodium hydroxymethanesulfinate) with NaOH.

  • Conditions : Aqueous ethanol, 80°C, 1 hour .

  • Reaction :
    2Decane SeHDecane Se Se Decane2\text{Decane SeH}\rightarrow \text{Decane Se Se Decane}

    Selenide intermediates (Decane-Se⁻) dimerize to form diselenides.

Method 2: Oxidation of Selenols

  • Reagents : Selenium dioxide (SeO₂) in dioxane.

  • Conditions : 110°C, yields ~30% .

  • Reaction :
    2Decane SeH+SeO2Decane Se Se Decane+H2O2\text{Decane SeH}+\text{SeO}_2\rightarrow \text{Decane Se Se Decane}+\text{H}_2\text{O}
    .

Key Chemical Reactions

Diselenides typically exhibit redox activity and nucleophilic substitution.

Redox Reactions

Diselenides undergo reversible Se–Se bond cleavage:

  • Reduction :
    Decane Se Se Decane+2H++2e2Decane SeH\text{Decane Se Se Decane}+2\text{H}^++2e^-\rightarrow 2\text{Decane SeH}
    .
    Reducing agents: NaBH₄, glutathione (GSH) .

  • Oxidation :
    Decane Se Se Decaneoxidizing agentsDecane SeOx\text{Decane Se Se Decane}\xrightarrow{\text{oxidizing agents}}\text{Decane SeO}_x
    (seleninic/selenonic acids).

Nucleophilic Substitution

Diselenides react with epoxides or aziridines to form β-substituted derivatives :

  • With Epoxides :
    Decane Se Se Decane+Epoxideβ Hydroxy Selenide\text{Decane Se Se Decane}+\text{Epoxide}\rightarrow \beta \text{ Hydroxy Selenide}
    .

  • With Aziridines :
    Decane Se Se Decane+Aziridineβ Amino Selenide\text{Decane Se Se Decane}+\text{Aziridine}\rightarrow \beta \text{ Amino Selenide}
    .

Reaction Data from Analogues

Reaction TypeConditionsYieldByproductsSource
SeO₂ OxidationDioxane, 110°C, 1 hour31%Isomeric product
Rongalite ReductionNaOH, H₂O, 80°C29%None reported
NaBH₄ ReductionEthanol/H₂O, RT60–70%Trace Se⁰

Spectroscopic Data

For a structurally similar selenobis compound (5,5'-selenobis-pyridone) :

  • ¹H NMR (DMSO-d₆) : δ 9.87 (s, 1H), 7.40–7.28 (m, 6H), 5.16 (s, 2H).

  • ¹³C NMR : δ 191.12 (C=O), 162.64 (C–Se), 138.55 (Ar–C).

Stability and Reactivity

  • Thermal Stability : Diselenides decompose above 200°C, releasing Se⁰.

  • Light Sensitivity : Se–Se bonds can cleave under UV light, forming radicals.

  • Hydrolysis : Stable in neutral water but react under acidic/basic conditions.

Research Gaps

  • No direct studies on "Decane, 1,1'-selenobis-" exist; data are extrapolated from smaller diselenides.

  • Biological activity (e.g., anticancer effects) is documented for other diselenides , but not for this compound.

Scientific Research Applications

Chemistry: Decane, 1,1’-selenobis- is used as a precursor in the synthesis of more complex organoselenium compounds. It serves as a model compound for studying the reactivity and properties of selenium-containing molecules .

Biology: In biological research, Decane, 1,1’-selenobis- is studied for its potential antioxidant properties. Selenium is an essential trace element, and organoselenium compounds are investigated for their role in redox biology and potential therapeutic applications .

Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of drugs that target oxidative stress-related diseases. Its unique chemical properties make it a candidate for drug design and development .

Industry: In the industrial sector, Decane, 1,1’-selenobis- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which Decane, 1,1’-selenobis- exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may target specific enzymes and proteins involved in redox regulation, thereby modulating cellular functions .

Properties

CAS No.

52056-05-0

Molecular Formula

C20H42Se

Molecular Weight

361.5 g/mol

IUPAC Name

1-decylselanyldecane

InChI

InChI=1S/C20H42Se/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3

InChI Key

PUUGAKFYGKUBSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Se]CCCCCCCCCC

Origin of Product

United States

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